5-(benzyloxy)-2-methylpyridin-4(1H)-one
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Overview
Description
5-(benzyloxy)-2-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.252. The purity is usually 95%.
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Scientific Research Applications
FLAP Inhibitors Development
5-(benzyloxy)-2-methylpyridin-4(1H)-one derivatives have been studied for their application in the development of 5-lipoxygenase-activating protein (FLAP) inhibitors. These inhibitors, such as AM803, have demonstrated potency in FLAP binding and inhibition of leukotriene B(4) in human blood. They have undergone clinical trials for potential use in treating asthma (Stock et al., 2011).
Benzylation of Alcohols
The compound has been utilized in the benzylation of alcohols, demonstrating its role in organic synthesis. Specifically, a stable, neutral organic salt form of the compound has been developed for converting alcohols into benzyl ethers, showing good to excellent yield (Poon & Dudley, 2006).
Novel Synthesis Approaches
Research has expanded on the synthesis of various derivatives, including novel 1-Aryl-5-benzoyl-6-phenyl-3,4-dihydropyridin-2(1H)-ones, by altering the solvent system in the synthesis process. This method has provided a range of compounds in moderate to good yields (Nordmann & Mueller, 2013).
Synthesis of Heterocyclic Derivatives
The compound has been used in the annulation of various pyridines to produce heterocyclic derivatives. This synthesis has led to various derivatives with potential applications in medicinal chemistry (Yale, 1977).
Cytotoxicity Evaluation
Derivatives of the compound have been synthesized and evaluated for cytotoxicity against human tumor cell lines. These studies have identified specific derivatives with significant inhibitory effects on cancer cell growth, highlighting the potential for therapeutic applications (Chen et al., 2003).
Stereoselective Synthesis
The compound has been involved in reactions leading to the synthesis of aliphatic compounds with specific stereochemical configurations. This stereoselective synthesis is important for the development of compounds with desired biological activities (Donnelly et al., 2004).
Inhibitors for HIV-1 Reverse Transcriptase
Its derivatives have been investigated for their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase. This research contributes to the development of new antiviral therapies (Hoffman et al., 1993).
Properties
IUPAC Name |
2-methyl-5-phenylmethoxy-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-10-7-12(15)13(8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXLNQVLYVVIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.